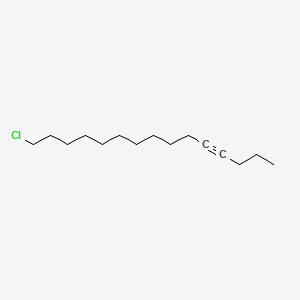
15-Chloro-4-pentadecyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Chloro-4-pentadecyne is an organic compound with the molecular formula C15H27Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-Chloro-4-pentadecyne typically involves the chlorination of 4-pentadecyne. One common method is the reaction of 4-pentadecyne with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
15-Chloro-4-pentadecyne can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Addition Reactions: The triple bond can participate in addition reactions with hydrogen (H2) or halogens (X2) to form alkenes or dihalides.
Oxidation and Reduction: The compound can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or halogens like bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Addition: Formation of alkenes or dihalides.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Scientific Research Applications
15-Chloro-4-pentadecyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15-Chloro-4-pentadecyne involves its interaction with various molecular targets. The chlorine atom and the triple bond confer reactivity, allowing the compound to participate in nucleophilic substitution and addition reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
15-Bromo-4-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
15-Iodo-4-pentadecyne: Contains an iodine atom, which is larger and more reactive than chlorine.
Uniqueness
15-Chloro-4-pentadecyne is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions compared to its non-halogenated counterpart. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
CAS No. |
56554-70-2 |
|---|---|
Molecular Formula |
C15H27Cl |
Molecular Weight |
242.83 g/mol |
IUPAC Name |
15-chloropentadec-4-yne |
InChI |
InChI=1S/C15H27Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-3,6-15H2,1H3 |
InChI Key |
QUHVTHYAYMISQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


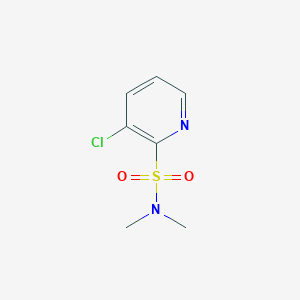

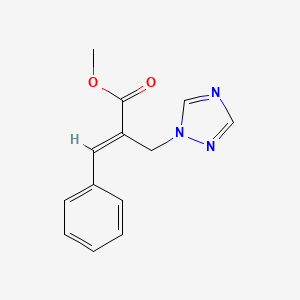
![ethyl (2E)-4-{[(tert-butoxy)carbonyl]amino}-4-methylpent-2-enoate](/img/structure/B13962542.png)
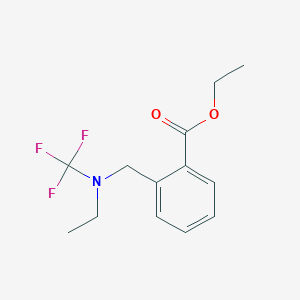


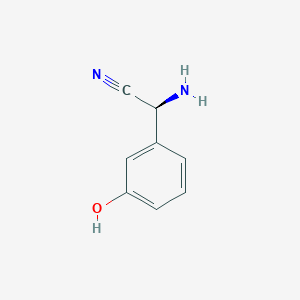



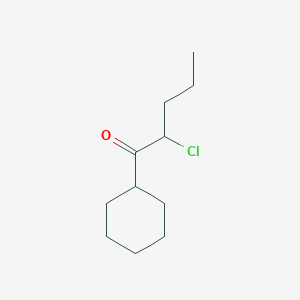
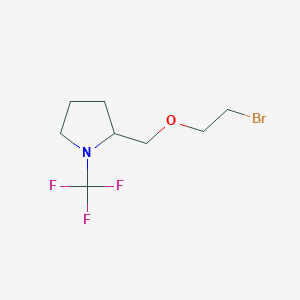
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
